
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol: is a fluorinated alcohol with the molecular formula C8H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is a colorless liquid with a relatively low vapor pressure and high chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of perfluorooctyl iodide with a suitable alcohol under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to avoid side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol is used as a building block for synthesizing other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its high stability and resistance to metabolic degradation make it a candidate for long-lasting therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty coatings, lubricants, and surfactants. Its chemical stability and resistance to harsh conditions make it suitable for applications in extreme environments .
Mécanisme D'action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various substrates, making it effective in catalysis and material science applications .
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness: What sets 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol apart from similar compounds is its alcohol functional group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
800382-22-3 |
|---|---|
Formule moléculaire |
C8H6F12O |
Poids moléculaire |
346.11 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol |
InChI |
InChI=1S/C8H6F12O/c9-3(10)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)1-2-21/h3,21H,1-2H2 |
Clé InChI |
YZZOCUXLHPDRAH-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


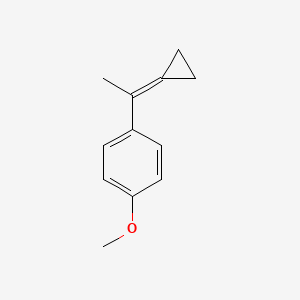
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
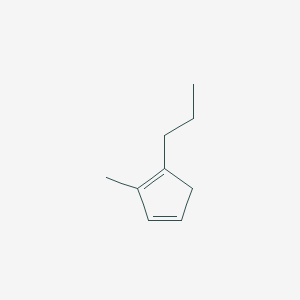
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

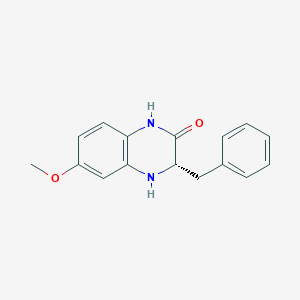
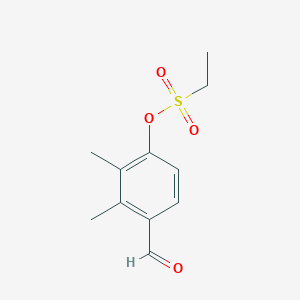


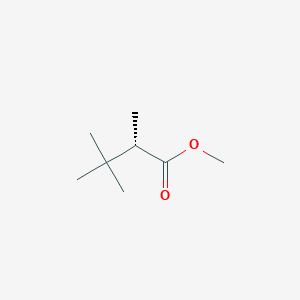

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
